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molecular formula C8H6N2O3S B1608390 6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 21762-74-3

6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No. B1608390
M. Wt: 210.21 g/mol
InChI Key: BALSKAVZBPPKCS-UHFFFAOYSA-N
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Patent
US08765940B2

Procedure details

6-nitro-2H-benzo[b][1,4]thiazin-3(4H)-one (4 g, 19 mmol) was stirred in BH3-THF (285 mL, 258 mmol) at reflux overnight. After this time the reaction mixture was cooled to rt and quenched with MeOH. The reaction was partitioned between EtOAc and water. The separated organic layer was dried over Mg2SO4 and evaporated in vacuo to give 6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine that was used without further purification in the next step. Mass Spectrum (ESI) m/e=197 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][C:7]2[S:8][CH2:9][C:10](=O)[NH:11][C:6]=2[CH:5]=1)([O-:3])=[O:2].B.C1COCC1>>[N+:1]([C:4]1[CH:14]=[CH:13][C:7]2[S:8][CH2:9][CH2:10][NH:11][C:6]=2[CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(SCC(N2)=O)C=C1
Name
Quantity
285 mL
Type
reactant
Smiles
B.C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with MeOH
CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between EtOAc and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried over Mg2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(SCCN2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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